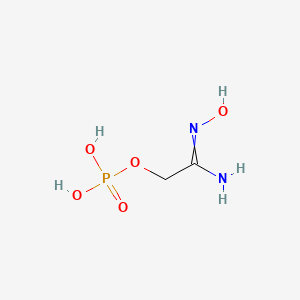
2-Amino-2-(hydroxyimino)ethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(hydroxyimino)ethyl dihydrogen phosphate is a chemical compound with the molecular formula C2H8NO4P. It is also known by other names such as O-phosphocolamine and O-phosphoethanolamine . This compound is a white to light yellow crystalline powder that is highly soluble in water . It has various applications in organic synthesis, catalysis, and as a component in different industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(hydroxyimino)ethyl dihydrogen phosphate can be synthesized through the reaction of ethanolamine with phosphoric acid. The reaction typically involves heating ethanolamine with phosphoric acid under controlled conditions to yield the desired product . The reaction conditions include maintaining a temperature range of 150-200°C and using a molar ratio of ethanolamine to phosphoric acid of approximately 1:1 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethanolamine and phosphoric acid are mixed and heated. The reaction mixture is then cooled, and the product is crystallized out of the solution. The crystals are filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(hydroxyimino)ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyimino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and phosphates.
Reduction: Formation of amines and phosphates.
Substitution: Formation of substituted phosphates and amines.
Scientific Research Applications
2-Amino-2-(hydroxyimino)ethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, flame retardants, and antioxidants.
Mechanism of Action
The mechanism of action of 2-Amino-2-(hydroxyimino)ethyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. It can act as a reducing agent, participating in redox reactions. The compound can also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethanolamine dihydrogen phosphate
- 2-Aminoethyl dihydrogen phosphate
- O-Phosphorylethanolamine
Uniqueness
2-Amino-2-(hydroxyimino)ethyl dihydrogen phosphate is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions. Its solubility in water and ability to form stable crystalline structures make it distinct from other similar compounds .
Properties
CAS No. |
717832-58-1 |
|---|---|
Molecular Formula |
C2H7N2O5P |
Molecular Weight |
170.06 g/mol |
IUPAC Name |
(2-amino-2-hydroxyiminoethyl) dihydrogen phosphate |
InChI |
InChI=1S/C2H7N2O5P/c3-2(4-5)1-9-10(6,7)8/h5H,1H2,(H2,3,4)(H2,6,7,8) |
InChI Key |
RGTWPXHBFMRQRP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=NO)N)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)

![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)
![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)
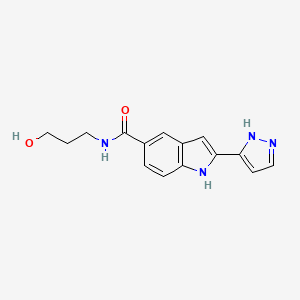
![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)

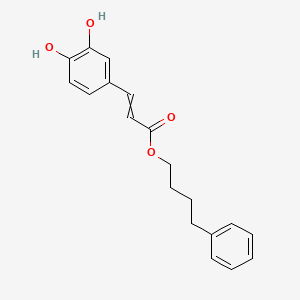
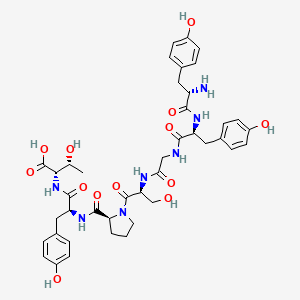
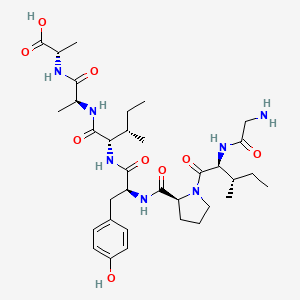
![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)
